

# Berzosertib's Efficacy: A Comparative Analysis in Platinum-Resistant vs. Platinum-Sensitive Cancers

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This guide provides a comprehensive comparison of the clinical efficacy of **berzosertib**, a first-in-class Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in the context of platinum-resistant and putatively platinum-sensitive cancers. By inhibiting ATR, a key regulator of the DNA damage response (DDR), **berzosertib** aims to induce synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents like platinum-based chemotherapy. This guide synthesizes available clinical trial data to offer insights into the differential activity of **berzosertib** across these distinct patient populations.

### **Executive Summary**

Clinical evidence to date strongly suggests that the efficacy of **berzosertib** is more pronounced in platinum-resistant cancers, particularly in high-grade serous ovarian cancer (HGSOC). In this setting, **berzosertib**, in combination with gemcitabine, has demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS), especially in patients with a shorter platinum-free interval (PFI), a hallmark of platinum resistance.

Conversely, while **berzosertib** has shown preliminary anti-tumor activity when combined with platinum-based chemotherapy in a broader population of advanced solid tumors (which includes patients with prior platinum exposure), a direct and clear efficacy signal in a strictly platinum-sensitive population is not yet established from the available data. The patient



populations in these initial phase 1 trials were often heavily pre-treated and refractory to standard therapies, making a definitive comparison challenging.

This guide will delve into the experimental data from key clinical trials to elucidate these nuances, providing a framework for understanding the current landscape of **berzosertib**'s clinical development and its potential application in different therapeutic settings.

## Data Presentation: Efficacy of Berzosertib in Platinum-Resistant vs. Mixed/Resistant Populations

The following tables summarize the key efficacy data from two pivotal clinical trials: the NCT02595892 trial in platinum-resistant ovarian cancer and the NCT02157792 trial in advanced solid tumors, including patients with prior platinum exposure.

Table 1: Efficacy of **Berzosertib** in Platinum-Resistant High-Grade Serous Ovarian Cancer (NCT02595892)



Efficacy Endpoint	Berzosertib + Gemcitabine (n=34)	Gemcitabine Alone (n=36)	Hazard Ratio (HR) [90% CI]	p-value (one- sided)
Overall Population				
Median Progression-Free Survival (PFS)	22.9 weeks	14.7 weeks	0.57 [0.33-0.98]	0.044[1]
Median Overall Survival (OS)	59.4 weeks	43.0 weeks	0.79 [0.52-1.2]	0.18[2]
Subgroup: Platinum-Free Interval ≤3 months				
Median Progression-Free Survival (PFS)	27.7 weeks	9.0 weeks	Not Reported	Not Reported
Median Overall Survival (OS)	84.4 weeks	40.4 weeks	0.48 [0.22-1.01]	0.04[2][3]
Subgroup: Platinum-Free Interval >3 to ≤6 months				
Median Progression-Free Survival (PFS)	18.6 weeks	15.3 weeks	Not Reported	Not Reported
Median Overall Survival (OS)	Not Reported	Not Reported	Not Reported	Not Reported

Table 2: Preliminary Efficacy of **Berzosertib** in Combination with Platinum-Based Chemotherapy in Advanced Solid Tumors (NCT02157792)



Treatment Arm	Patient Population	Objective Response Rate (ORR)	Best Overall Response
Berzosertib + Cisplatin	Advanced solid tumors refractory/resistant to standard therapies (n=31)	12.9% (4/31)	2 confirmed Partial Responses, 2 unconfirmed Partial Responses[1][3]
Berzosertib + Carboplatin	Advanced solid tumors refractory to standard therapy (n=23)	4.3% (1/23)	1 Partial Response, 15 Stable Disease[4]

Note: The patient population in NCT02157792 was heterogeneous and heavily pre-treated. Many patients had prior exposure to platinum-based chemotherapy and were considered refractory or resistant to standard of care.

# Experimental Protocols NCT02595892: Berzosertib plus Gemcitabine in Platinum-Resistant Ovarian Cancer

- Study Design: A multicenter, open-label, randomized, phase 2 trial.[1]
- Patient Population: Women with recurrent, platinum-resistant high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. Platinum resistance was defined as a PFI of ≤6 months. Patients had received no more than one prior cytotoxic therapy in the platinumresistant setting.[1]
- Treatment Arms:
  - Arm 1: Gemcitabine (1000 mg/m²) intravenously on days 1 and 8 of a 21-day cycle.[1]
  - Arm 2: Gemcitabine (1000 mg/m²) intravenously on days 1 and 8, plus berzosertib (210 mg/m²) intravenously on days 2 and 9 of a 21-day cycle.[1]



- Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[5]
- Response Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5]

# NCT02157792: Berzosertib in Combination with Platinum-Based Chemotherapy in Advanced Solid Tumors

- Study Design: A phase 1, open-label, dose-escalation and expansion study.[1][6]
- Patient Population: Adult patients with advanced solid tumors that were metastatic or unresectable and for which standard curative or palliative measures did not exist or were no longer effective. For the expansion cohort in small cell lung cancer (SCLC), patients were required to be platinum-resistant, defined as disease progression during or within 90 days of completion of platinum-based therapy.[7][8] For the expansion cohort in triple-negative breast cancer (TNBC), prior platinum therapy in the metastatic setting was an exclusion criterion, but adjuvant/neoadjuvant platinum was allowed if completed more than 6 months prior to screening.[9]
- · Treatment Arms (selected):
  - Berzosertib + Cisplatin: Ascending doses of berzosertib (90-210 mg/m²) on days 2 and 9 with cisplatin (40-75 mg/m²) on day 1 of a 21-day cycle. The recommended phase 2 dose (RP2D) was determined to be berzosertib 140 mg/m² and cisplatin 75 mg/m².[1][3]
  - Berzosertib + Carboplatin: Berzosertib (90 mg/m²) on days 2 and 9 with carboplatin
     (AUC 5) on day 1 of a 21-day cycle.[4]
- Primary Objective: To assess the safety and tolerability of the combinations and determine the maximum tolerated dose (MTD) and/or RP2D.[6][10]
- Secondary Objectives: To evaluate preliminary anti-tumor activity (ORR), pharmacokinetics, and pharmacodynamics.[6][10]

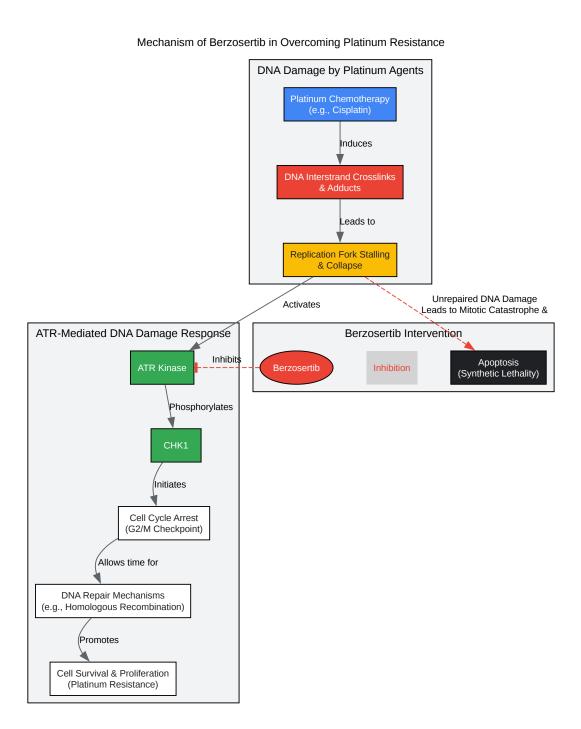




• Response Assessment: Tumor response was evaluated according to RECIST version 1.1.[8]

### **Mandatory Visualization** Signaling Pathway of Berzosertib in Overcoming **Platinum Resistance**





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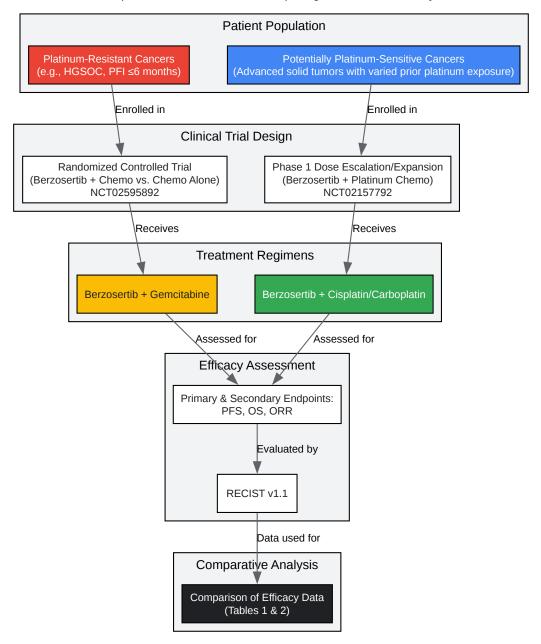
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Caption: **Berzosertib** inhibits ATR, preventing cell cycle arrest and DNA repair, leading to apoptosis in platinum-damaged cancer cells.

### **Experimental Workflow for a Comparative Analysis**



#### Experimental Workflow for Comparing Berzosertib Efficacy



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